N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
Description
Introduction to N-(3-Aminopropyl)-N'-Methylpropane-1,3-Diamine in Polyamine Research
This compound belongs to the polyamine family, a class of organic compounds containing two or more amine groups. Polyamines are ubiquitous in eukaryotic cells and play pivotal roles in regulating chromatin structure, translation, and cell proliferation. While natural polyamines like spermidine (a triamine) and spermine (a tetraamine) are well-characterized, synthetic derivatives such as this compound offer tools to study polyamine-specific functions.
Classification and Structural Position within the Polyamine Family
Structural Analysis
This compound has a propane-1,3-diamine backbone with a methyl group on the terminal amine and a 3-aminopropyl substituent on the adjacent nitrogen. Its molecular formula is C₇H₁₉N₃ , with a molecular weight of 145.25 g/mol . The SMILES notation (CNCCCNCCCN ) highlights its linear structure, distinct from branched natural polyamines like spermidine (C₇H₁₉N₃ ) and spermine (C₁₀H₂₆N₄ ).
| Property | This compound | Spermidine | Spermine |
|---|---|---|---|
| Molecular Formula | C₇H₁₉N₃ | C₇H₁₉N₃ | C₁₀H₂₆N₄ |
| Molecular Weight (g/mol) | 145.25 | 145.25 | 202.34 |
| SMILES | CNCCCNCCCN | NCCCCNCCCN | NCCCCNCCCCCN |
| Key Structural Feature | Methyl group on terminal amine, linear backbone | Triamine | Tetraamine |
Classification
This compound is classified as a secondary polyamine derivative , distinguished by its methylation and extended side chain. Unlike primary polyamines (e.g., putrescine), it lacks direct involvement in biosynthetic pathways but serves as a model for studying polyamine interactions with biomolecules.
Historical Evolution in Polyamine Research Literature
The study of polyamines dates to the 17th century, when Antonie van Leeuwenhoek identified spermine in human semen. Modern research shifted focus to synthetic derivatives in the 20th century, driven by the need to elucidate polyamine-specific functions.
Key Developments
- Structural Elucidation : Rosenheim first characterized spermine in 1888, laying the groundwork for polyamine chemistry.
- Biochemical Roles : The 1970s–1980s saw recognition of polyamines in DNA replication and translation.
- Synthetic Derivatives : Methylated analogs like this compound emerged as tools to probe polyamine-macromolecule interactions.
Biochemical Significance and Research Relevance
Polyamine Functions in Cells
Natural polyamines stabilize DNA, promote ribosomal assembly, and regulate autophagy. Synthetic derivatives like this compound may mimic or inhibit these functions.
Stability and Bioactivity
Methylation enhances metabolic stability. For example, N(1)-methylspermidine (a spermidine analog) resists enzymatic degradation, enabling prolonged effects in hair follicle studies. Similarly, this compound’s methyl group may alter binding affinity to DNA or proteins, affecting its biological activity.
Relationship to Natural Polyamines and Spermidine Derivatives
Structural Comparison
Spermidine (NH₂(CH₂)₃NH(CH₂)₃NH₂) has a symmetrical structure, while this compound features asymmetry due to the methyl group and 3-aminopropyl side chain. This structural divergence may influence interactions with polyamine-binding sites in enzymes or DNA.
Functional Implications
Methylated derivatives often act as competitive inhibitors or agonists. For instance, N(1)-methylspermidine prolongs anagen phase in hair follicles by reducing apoptosis and oxidative stress. While direct studies on this compound are limited, its structural analogs suggest potential in modulating polyamine-dependent pathways.
Properties
IUPAC Name |
N'-[3-(methylamino)propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c1-9-5-3-7-10-6-2-4-8/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFPEZGNIWGNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168735 | |
| Record name | N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16968-18-6 | |
| Record name | N1-(3-Aminopropyl)-N3-methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)-N'-methylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9M9Y9Q3C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Two-Step Synthesis via Acrylonitrile Intermediate
The most widely documented approach involves a two-step cyanoethylation-hydrogenation sequence, adapted from the synthesis of analogous diamines. In the first step, methylamine reacts with acrylonitrile under controlled conditions to form N-methyl-3-aminopropionitrile . This intermediate is subsequently hydrogenated to yield the target compound.
Reaction Conditions and Catalysts
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Cyanoethylation :
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Reactants : Methylamine and acrylonitrile in a molar ratio of 1:1–5:1.
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Catalyst : Molecular sieves (e.g., 3Å or 4Å) in a fixed-bed reactor.
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Temperature : 10–100°C.
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Pressure : 1–7 MPa.
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Space Velocity : 0.2–1.0 h⁻¹.
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Conversion : >95% acrylonitrile conversion with >99% selectivity toward N-methyl-3-aminopropionitrile.
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Hydrogenation :
Mechanistic Insights
The cyanoethylation step follows a Michael addition mechanism, where methylamine attacks the β-carbon of acrylonitrile. Molecular sieves enhance selectivity by minimizing oligomerization. Hydrogenation proceeds via adsorption of the nitrile group on Raney nickel, followed by sequential reduction to the primary amine.
Continuous Fixed-Bed Processes
Industrial-scale synthesis leverages continuous fixed-bed reactors to improve efficiency and reduce costs. For example, a dual-reactor system enables:
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Continuous Cyanoethylation : Methylamine and acrylonitrile are fed into a molecular sieve-packed reactor at 30–120°C and 0.1–8 MPa.
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In-Line Hydrogenation : The nitrile intermediate flows directly into a second reactor with Raney nickel and alkaline co-catalysts (0.1–10% NaOH in methanol).
Key Advantages
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Yield : >98% for N-(3-aminopropyl)-N'-methylpropane-1,3-diamine.
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Selectivity : Suppresses byproducts like N-methyl-3-aminopropanol (<5%).
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Scalability : Suitable for throughputs exceeding 10,000 metric tons annually.
Reductive Amination Strategies
Aldehyde/Ketone Condensation
Reductive amination offers an alternative route by condensing 1,3-propanediamine with formaldehyde or acetone. However, this method faces challenges in regioselectivity and requires high-pressure hydrogenation.
Typical Protocol
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Reactants : 1,3-Propanediamine and formaldehyde (1:2 molar ratio).
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Catalyst : Pd/C or Raney nickel.
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Conditions : 80–120°C, 3–10 MPa H₂.
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Yield : 60–70%, with significant formation of N,N'-dimethyl byproducts.
Limitations
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Poor selectivity due to multiple reactive amine sites.
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Energy-intensive purification steps.
Comparative Analysis of Methods
Emerging Techniques and Innovations
Enzymatic Synthesis
Recent patents explore lipase-catalyzed transamination using ω-transaminases, which selectively aminate keto intermediates under mild conditions. While promising, yields remain suboptimal (<50%).
Photocatalytic Methods
TiO₂-based photocatalysts enable visible-light-driven amination of allylic alcohols, though substrate scope is limited to short-chain amines.
Industrial Challenges and Solutions
Challenge 1: Catalyst Deactivation
Raney nickel catalysts degrade due to sulfur poisoning or sintering. Solutions include:
Challenge 2: Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used in substitution reactions.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Amides, imines, or other functionalized derivatives.
Scientific Research Applications
N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleic acids, proteins, and other biomolecules through hydrogen bonding and electrostatic interactions.
Pathways Involved: It can modulate biochemical pathways by acting as a ligand for enzymes or receptors, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Research Findings and Limitations
- APDA’s Superiority : Studies rank APDA as the most effective biocide among quaternary ammonium compounds (QUATs), with a 99% microbial reduction on treated surfaces .
- Structural-Activity Relationship (SAR) : Increasing alkyl chain length (e.g., methyl → dodecyl) correlates with enhanced antimicrobial efficacy but reduces environmental compatibility due to persistence .
- Toxicity Concerns: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine’s SDS highlights insufficient toxicological data, urging cautious handling .
Biological Activity
N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, also known as N-methylpropane-1,3-diamine, is a compound that has garnered attention in the biomedical field due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the presence of three amino groups, which contribute to its high alkalinity and potential corrosiveness. The compound has a molecular formula of and a CAS number of 2372-82-9. Its structure allows it to interact with various biological systems, making it a candidate for therapeutic applications.
Antimicrobial Properties
One of the most notable biological activities of this compound is its antibacterial efficacy . Research indicates that this compound exhibits significant activity against a range of bacterial pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 5.6 µM | |
| Staphylococcus aureus | 4.2 µM | |
| Pseudomonas aeruginosa | 7.5 µM |
The compound's mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of essential enzymatic pathways, particularly those involved in fatty acid synthesis.
Developmental Toxicity Studies
Toxicological assessments have revealed that this compound can induce developmental toxicity in animal models. A study conducted on Sprague Dawley rats indicated that doses as low as 60 mg/kg resulted in early embryonic deaths and increased resorption rates in rabbits at higher doses (20 mg/kg) without causing teratogenic effects .
The biological activity of this compound is largely attributed to its ability to interact with various cellular components:
- Alkalinity and Corrosiveness : The compound's high pH (approximately 10.6 in aqueous solution) contributes to its corrosive nature, which can disrupt cellular membranes .
- Enzymatic Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism, leading to growth suppression .
In Vivo Studies
A significant study evaluated the toxicokinetics of this compound in rats. The findings highlighted several adverse effects at high doses:
- Mortality Rate : At doses above 50 mg/kg body weight, a mortality rate of 20% was observed.
- Histopathological Findings : Necropsy revealed notable discoloration in various organs and signs of hemorrhage in the gastric mucosa .
In Vitro Studies
In vitro assays further elucidated the compound's antibacterial properties. The IC50 values for different bacterial strains were determined through growth inhibition assays:
These results indicate that while the compound is effective against bacteria, it also possesses a degree of cytotoxicity towards mammalian cells.
Q & A
Q. What are the standard synthetic routes for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, and how can reaction conditions be optimized for laboratory-scale synthesis?
The synthesis typically involves the reaction of 1,3-diaminopropane with methylamine under controlled conditions. Key parameters include:
- Solvent selection : Aqueous or alcoholic solvents (e.g., ethanol) to enhance solubility and reaction efficiency .
- Temperature : Elevated temperatures (50–100°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation .
- Catalysts : Acidic or basic catalysts (e.g., NaOH or HCl) to accelerate the reaction .
For optimization, researchers should perform kinetic studies to identify ideal molar ratios of reactants and monitor reaction progress via techniques like thin-layer chromatography (TLC) or NMR.
Q. How is the purity of this compound assessed post-synthesis, and what analytical techniques are recommended?
Purification involves distillation or crystallization to remove unreacted precursors and byproducts . Analytical methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify molecular weight (145.25 g/mol) and detect impurities .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity (e.g., primary/secondary amine signals) .
- Titration : Potentiometric titration to quantify amine group content .
Q. What experimental approaches are used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens?
MIC is determined via broth microdilution assays:
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Protocol :
- Prepare serial dilutions of the compound in bacterial growth media (e.g., Mueller-Hinton broth).
- Inoculate with standardized bacterial suspensions (e.g., 1–5 × 10⁵ CFU/mL).
- Incubate at 37°C for 18–24 hours.
- MIC is the lowest concentration showing no visible growth .
-
Example Data :
Pathogen MIC (µM) Escherichia coli 5.6 Staphylococcus aureus 4.2 Pseudomonas aeruginosa 7.5
Advanced Research Questions
Q. How can researchers resolve contradictions in developmental toxicity data observed between different animal models (e.g., rats vs. rabbits)?
Discrepancies may arise from species-specific metabolic pathways or dosing regimens. For example:
- Rats : Doses ≥60 mg/kg caused early embryonic death .
- Rabbits : No teratogenic effects at 20 mg/kg, but increased resorption rates .
Methodological recommendations : - Conduct comparative toxicokinetic studies to assess bioavailability and metabolite profiles across species.
- Standardize exposure routes (e.g., oral vs. intravenous) and control for confounding factors like diet and genetic variability .
Q. What strategies are effective in mitigating the compound's cytotoxicity while preserving its antimicrobial efficacy in mammalian cell co-culture systems?
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce membrane disruption in mammalian cells .
- Encapsulation : Use liposomal or polymeric carriers to target bacterial cells selectively .
- Dose Optimization : Perform time-kill assays to identify sub-cytotoxic thresholds (e.g., IC₅₀ for mammalian cells vs. MIC for bacteria) .
Q. What methodologies are employed to elucidate the compound's mechanism of enzymatic inhibition, particularly in bacterial fatty acid synthesis pathways?
- Enzyme Assays : Measure inhibition of FabI (enoyl-ACP reductase) using spectrophotometric NADH oxidation assays .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to enzyme active sites .
- Mutagenesis Studies : Generate bacterial strains with FabI mutations to assess resistance development .
Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with nucleic acids and proteins?
- Molecular Dynamics (MD) Simulations : Simulate interactions with DNA (e.g., minor groove binding) or histones using software like GROMACS .
- Surface Plasmon Resonance (SPR) : Validate binding kinetics (e.g., K_d values) for protein targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
Q. What considerations are critical when designing occupational exposure limits for this compound in research laboratories, based on its systemic vs. local toxic effects?
- Local Effects : The compound’s alkalinity (pH ~10.6) necessitates protective gear (gloves, goggles) to prevent skin/eye corrosion .
- Systemic Toxicity : The MAK value (0.05 mg/m³) accounts for systemic effects like skeletal muscle infiltration observed in rats .
- Exposure Monitoring : Use air sampling (e.g., NIOSH Method 2012) to ensure concentrations remain below threshold limits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
